Cas no 1396626-92-8 (1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea)

1-Cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea is a structurally complex heterocyclic compound featuring a fused triazolothiazole core with a fluorophenyl substituent and a cycloheptyl urea moiety. Its design combines a rigid aromatic system with a flexible aliphatic chain, offering potential for selective binding interactions in medicinal chemistry applications. The fluorine atom enhances metabolic stability and influences electronic properties, while the urea group provides hydrogen-bonding capabilities. This compound may serve as a valuable intermediate or scaffold in drug discovery, particularly for targeting protein kinases or other biologically relevant pathways. Its synthetic versatility allows for further derivatization, making it a promising candidate for structure-activity relationship studies.
1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea structure
1396626-92-8 structure
商品名:1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea
CAS番号:1396626-92-8
MF:C20H24FN5OS
メガワット:401.500865936279
CID:5400676

1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea 化学的及び物理的性質

名前と識別子

    • N-Cycloheptyl-N′-[2-[2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]urea
    • 1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea
    • インチ: 1S/C20H24FN5OS/c21-17-10-6-5-9-16(17)18-24-20-26(25-18)15(13-28-20)11-12-22-19(27)23-14-7-3-1-2-4-8-14/h5-6,9-10,13-14H,1-4,7-8,11-12H2,(H2,22,23,27)
    • InChIKey: CYRBIRFMPYUIGN-UHFFFAOYSA-N
    • ほほえんだ: N(C1CCCCCC1)C(NCCC1N2C(SC=1)=NC(C1=CC=CC=C1F)=N2)=O

じっけんとくせい

  • 密度みつど: 1.41±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 14.07±0.46(Predicted)

1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6279-0086-10μmol
1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea
1396626-92-8
10μmol
$69.0 2023-09-09
Life Chemicals
F6279-0086-20mg
1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea
1396626-92-8
20mg
$99.0 2023-09-09
Life Chemicals
F6279-0086-2mg
1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea
1396626-92-8
2mg
$59.0 2023-09-09
Life Chemicals
F6279-0086-5μmol
1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea
1396626-92-8
5μmol
$63.0 2023-09-09
Life Chemicals
F6279-0086-5mg
1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea
1396626-92-8
5mg
$69.0 2023-09-09
Life Chemicals
F6279-0086-30mg
1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea
1396626-92-8
30mg
$119.0 2023-09-09
Life Chemicals
F6279-0086-50mg
1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea
1396626-92-8
50mg
$160.0 2023-09-09
Life Chemicals
F6279-0086-25mg
1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea
1396626-92-8
25mg
$109.0 2023-09-09
Life Chemicals
F6279-0086-3mg
1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea
1396626-92-8
3mg
$63.0 2023-09-09
Life Chemicals
F6279-0086-15mg
1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea
1396626-92-8
15mg
$89.0 2023-09-09

1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea 関連文献

1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ureaに関する追加情報

Research Brief on 1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea (CAS: 1396626-92-8)

1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea (CAS: 1396626-92-8) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique triazolothiazole scaffold, has been investigated for its potential therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and kinase inhibition. Recent studies have explored its pharmacological properties, including its binding affinity, selectivity, and mechanistic pathways, positioning it as a promising candidate for drug development.

The synthesis of 1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea involves a multi-step process that leverages modern organic chemistry techniques, including palladium-catalyzed cross-coupling reactions and urea formation. The compound's structural complexity, featuring a cycloheptyl group and a fluorophenyl-substituted triazolothiazole moiety, contributes to its distinctive biochemical profile. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in preclinical studies.

In vitro studies have demonstrated that 1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea exhibits potent inhibitory activity against specific kinase targets, such as cyclin-dependent kinases (CDKs) and tyrosine kinases. These findings suggest its potential utility in oncology, particularly for cancers driven by dysregulated kinase signaling pathways. Additionally, the compound's ability to disrupt PPIs has been explored in the context of neurodegenerative diseases, where aberrant protein aggregation plays a critical role.

Recent pharmacokinetic and toxicological evaluations of 1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea have provided insights into its bioavailability, metabolic stability, and safety profile. While the compound shows favorable absorption and distribution properties, further optimization may be required to address challenges related to its metabolic clearance and potential off-target effects. These studies underscore the importance of structural modifications to enhance its drug-like properties.

In conclusion, 1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea represents a compelling area of research in chemical biology and drug discovery. Its dual functionality as a kinase inhibitor and PPI modulator offers broad therapeutic potential, warranting further investigation in both preclinical and clinical settings. Future studies should focus on elucidating its mechanistic details, optimizing its pharmacokinetic profile, and exploring its efficacy in disease models. This compound exemplifies the innovative approaches being pursued to address unmet medical needs in oncology and neurodegenerative disorders.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司